![molecular formula C15H15BrN2O3S B2478309 N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 313646-63-8](/img/structure/B2478309.png)
N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Description
N-(4-bromophenyl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as BDBM-1, is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is a tumor-associated protein that is overexpressed in various types of cancer cells. BDBM-1 has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
- The compound can serve as a catalyst in the Beckmann rearrangement . This reaction converts oximes into amides by rearranging the nitrogen atom and the adjacent carbon group. The electropositive nitrogen formed initiates an alkyl migration, leading to the formation of amides .
- Researchers have explored its use in organocatalytic reactions. For instance, a true organocatalytic Beckmann rearrangement with a boronic acid/perfluoropinacol system under ambient conditions has been reported .
- The compound can participate in nonclassical Beckmann rearrangements via photocatalyzed triplet sensitization using visible light. This approach provides access to diverse rearrangement products .
- Under mild neutral conditions, the compound facilitates the Beckmann rearrangement of ketoximes into amides. This method offers a practical and efficient route to amide synthesis .
- In acetonitrile, the compound catalyzes the rearrangement of ketoximes into amides and lactams. This procedure provides an alternative to traditional methods .
- The compound has been employed in mild and neutral procedures for the Beckmann reaction of oximes. Chloral serves as the catalyst, allowing for efficient amide formation .
Beckmann Rearrangement Catalyst
Organocatalysis
Photocatalysis
Iodine-Mediated Rearrangement
Mercury-Catalyzed Transformation
Chloral-Catalyzed Reaction
These applications highlight the versatility of N-(4-bromophenyl)-4-(dimethylsulfamoyl)benzamide in synthetic chemistry and its potential impact on various scientific fields. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you need more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
N-(4-bromophenyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-18(2)22(20,21)14-9-3-11(4-10-14)15(19)17-13-7-5-12(16)6-8-13/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXPEYFMZVHQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(dimethylsulfamoyl)benzamide |
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